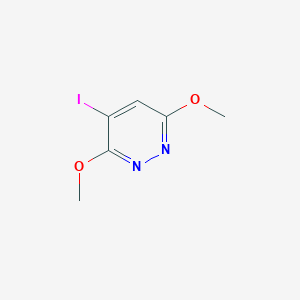

4-Iodo-3,6-dimethoxy-pyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles in Organic Synthesis

Pyridazine, a six-membered heterocyclic aromatic compound with the molecular formula C₄H₄N₂, contains two adjacent nitrogen atoms. slideshare.netwikipedia.org This arrangement imparts unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding, which are crucial in molecular recognition and drug design. nih.gov The pyridazine scaffold is considered a valuable, less lipophilic substitute for the common phenyl ring in medicinal chemistry. nih.gov

Pyridazine derivatives are integral to a wide array of pharmacologically active molecules. researchgate.net Their presence in numerous herbicides like credazine, pyridafol, and pyridate, as well as in drugs such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine, underscores their importance. wikipedia.orgnih.gov The inherent polarity and potential for reduced interaction with certain metabolic enzymes and ion channels add to their value in drug discovery and development. nih.gov

The synthesis of the pyridazine core can be achieved through various methods, often involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. wikipedia.orgorganic-chemistry.org Modern synthetic strategies, such as inverse electron demand Diels-Alder reactions, have further expanded the accessibility and diversity of pyridazine-based structures. researchgate.netrsc.org

Role of Halogenated Pyridazines as Synthetic Intermediates

Halogenated pyridazines are key intermediates in the synthesis of more complex and functionally diverse pyridazine derivatives. The presence of a halogen atom, such as iodine, on the pyridazine ring provides a reactive handle for a variety of chemical transformations. These compounds are particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the introduction of a wide range of substituents.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution reactions, where the halogen can be displaced by various nucleophiles. wikipedia.org This reactivity allows for the strategic installation of different functional groups, which can modulate the electronic properties, solubility, and biological activity of the final molecule. The regioselectivity of these reactions can often be controlled by the specific reaction conditions and the nature of the substituents already present on the pyridazine ring.

Structural Context and Importance of 4-Iodo-3,6-dimethoxy-pyridazine

This compound, with the chemical formula C₆H₇IN₂O₂, is a heterocyclic compound featuring a pyridazine core substituted with an iodine atom at the 4-position and two methoxy (B1213986) groups at the 3- and 6-positions. fluorochem.co.uk The combination of these substituents on the pyridazine ring makes it a particularly useful building block in organic synthesis.

The iodine atom serves as a versatile functional group for introducing further molecular complexity. It can be readily substituted through nucleophilic substitution or participate in various metal-catalyzed cross-coupling reactions. The two methoxy groups, on the other hand, influence the electronic properties of the pyridazine ring and can impact its reactivity and the physical properties of its derivatives, such as solubility.

The synthesis of this compound typically involves the iodination of 3,6-dimethoxy-pyridazine. This precursor is treated with iodine in the presence of a suitable oxidizing agent, often in an organic solvent like acetonitrile (B52724) or dichloromethane (B109758), under controlled temperature conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 262353-13-9 |

| Molecular Formula | C₆H₇IN₂O₂ |

| Molecular Weight | 266.04 g/mol |

| IUPAC Name | 4-iodo-3,6-dimethoxypyridazine |

| Canonical SMILES | COc1cc(I)c(OC)nn1 |

| InChI Key | PBOOYGQKAOBZFJ-UHFFFAOYSA-N |

| Purity | >95% |

| LogP | 1.578 |

| Hydrogen Bond Acceptors | 4 |

This table is based on data from available chemical supplier and database information. fluorochem.co.uk

Properties

IUPAC Name |

4-iodo-3,6-dimethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOOYGQKAOBZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 3,6 Dimethoxy Pyridazine and Its Derivatives

Direct Synthesis Approaches to Iodo-Dimethoxy-Pyridazines

Direct methods involve the introduction of an iodine atom onto a pyridazine (B1198779) ring that already possesses the desired methoxy (B1213986) substituents. These approaches primarily rely on nucleophilic substitution or electrophilic iodination.

Nucleophilic substitution represents a fundamental route for the formation of iodopyridazines, typically involving the displacement of a suitable leaving group, such as a chloro or bromo substituent, by an iodide ion. The classic Finkelstein reaction, which utilizes the differential solubility of sodium halides in solvents like acetone, is a well-established method for this transformation. acsgcipr.org For pyridazine systems, which are electron-deficient heterocycles, nucleophilic aromatic substitution (SNAr) is a viable strategy.

The reaction of chloropyridazines with iodide sources such as hydrogen iodide (HI) or sodium iodide (NaI) has been demonstrated to yield iodopyridazines. arkat-usa.orgresearchgate.net Studies on chloropyridazin-3(2H)-ones show that treatment with 57% aqueous hydrogen iodide can lead to the substitution of a chloro group with an iodo group. arkat-usa.org Similarly, using sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) can achieve the same transformation. arkat-usa.orgresearchgate.net However, these reactions can sometimes be accompanied by subsequent hydrodeiodination, where the newly introduced iodo group is removed. arkat-usa.orgresearchgate.net The reactivity in these substitutions follows the general trend for leaving groups, I > Br > Cl, which is influenced by both the carbon-halogen bond strength and the stability of the halide anion. libretexts.org

Table 1: Examples of Nucleophilic Substitution for Iodopyridazine Synthesis

| Starting Material | Reagents | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 4,5-Dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% aq. HI | Not specified | 5-Chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one, followed by 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one | arkat-usa.org |

| 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% aq. HI | Not specified | 5-Iodo-2-methyl-6-phenylpyridazin-3(2H)-one and 2-Methyl-6-phenylpyridazin-3(2H)-one | arkat-usa.org |

| Chloropyridazin-3(2H)-ones | NaI | DMF | Iodopyridazin-3(2H)-ones | researchgate.net |

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but the pyridazine ring is inherently electron-deficient, making it less reactive towards electrophiles compared to benzene (B151609) or more electron-rich heterocycles. libretexts.org Direct electrophilic iodination of an unsubstituted pyridazine ring is therefore challenging. However, the presence of electron-donating groups, such as the two methoxy groups in 3,6-dimethoxy-pyridazine, activates the ring, making electrophilic substitution more feasible.

The iodination of activated aromatic compounds typically employs molecular iodine (I₂) in the presence of an oxidizing agent. libretexts.orgnih.gov The oxidant, such as hydrogen peroxide or a copper(II) salt, converts I₂ into a more potent electrophilic species, often represented as I⁺, which then attacks the aromatic ring. libretexts.org Reagents like N-iodosuccinimide (NIS) are also commonly used for the iodination of activated aromatic and heterocyclic substrates. commonorganicchemistry.com For particularly challenging substrates, highly reactive iodinating systems, such as those generated from trifluoroperacetic acid, have been developed. nih.gov In the context of pyridazines, activating groups are crucial for a successful electrophilic iodination.

Precursor-Based Synthetic Routes to 4-Iodo-3,6-dimethoxy-pyridazine

These routes involve the synthesis of a pyridazine core with appropriate leaving groups, which are subsequently converted to the target iodo-dimethoxy compound.

A common and practical starting point for many substituted pyridazines is 3,6-dichloropyridazine (B152260). This precursor is readily synthesized from maleic hydrazide (pyridazine-3,6-diol) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.comgoogle.com

The conversion of 3,6-dichloropyridazine to a mono-iodo derivative has been reported using a mixture of hydriodic acid and sodium iodide. researchgate.net From this mono-iodo, mono-chloro intermediate, subsequent nucleophilic substitution with sodium methoxide (B1231860) would first replace the more labile chloro group, followed by substitution of the second chloro group to yield a dimethoxy-pyridazine. The final iodination step would then be performed. Alternatively, both chloro groups could first be substituted by methoxy groups to form 3,6-dimethoxy-pyridazine, which is then iodinated as described in the next section. The regiochemistry of these substitutions is a critical factor in achieving the desired 4-iodo isomer.

Table 2: Synthesis of Dihalogenated Pyridazine Precursor

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridazine-3,6-diol | POCl₃ | Heat to 80°C | 3,6-Dichloropyridazine | 85% | chemicalbook.com |

| 3,6-Dihydroxy pyridazine | POCl₃, Chloroform | 50°C, 4 hours | 3,6-Dichloropyridazine | 87.1% | google.com |

The most direct synthesis of this compound involves the electrophilic iodination of the 3,6-dimethoxy-pyridazine scaffold. The two methoxy groups are strongly activating and ortho-, para-directing. In the case of the pyridazine ring, they activate the C4 and C5 positions for electrophilic attack.

The typical procedure involves reacting 3,6-dimethoxy-pyridazine with molecular iodine and a suitable oxidizing agent. The reaction is generally conducted in an organic solvent such as acetonitrile (B52724) or dichloromethane (B109758) at controlled temperatures, often ranging from 0 to 25°C. This method allows for the direct and regioselective introduction of the iodine atom at the C4 position to furnish the target compound.

Multi-step Syntheses of Complex this compound Analogs

The iodo substituent in this compound is not merely a final functionality but also a versatile synthetic handle for constructing more complex molecules. Iodoarenes are highly valued intermediates in modern organic synthesis, particularly for their utility in transition metal-catalyzed cross-coupling reactions. nih.gov

Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridazine ring. This enables the introduction of a wide array of functional groups, including aryl, alkynyl, and amino moieties. For instance, the synthesis of various pyrido[3,4-c]pyridazine (B3354903) derivatives has been accomplished starting from halogenated pyridazine precursors, highlighting the synthetic potential of these intermediates. mdpi.comdntb.gov.ua Therefore, this compound serves as a crucial building block for creating libraries of diverse pyridazine-containing compounds, which are often explored for their potential applications in medicinal chemistry and materials science.

Reactivity and Transformation Pathways of 4 Iodo 3,6 Dimethoxy Pyridazine

Carbon-Halogen Bond Reactivity in 4-Iodo-3,6-dimethoxy-pyridazine

The carbon-iodine bond in this compound is a key site for chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyridazine (B1198779) ring, which facilitates certain types of reactions at the C-4 position.

Metal-Halogen Exchange Reactions of Iodo-Pyridazines

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly well-established for the preparation of organolithium and Grignard reagents from organic iodides. wikipedia.orgethz.ch The general trend for the rate of exchange is I > Br > Cl, making iodo-pyridazines prime candidates for these transformations. wikipedia.org

Lithium-halogen exchange is a rapid and often kinetically controlled process used to prepare organolithium reagents. wikipedia.orgscribd.com This reaction typically involves treating an organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). wikipedia.orgethz.ch The exchange is an equilibrium process that favors the formation of the more stable organolithium species. princeton.edu For iodo-pyridazines, this reaction would lead to the formation of a lithiated pyridazine intermediate. The mechanism is believed to proceed through a nucleophilic pathway involving an "ate-complex" intermediate. wikipedia.orgharvard.edu

Table 1: Examples of Lithium-Halogen Exchange Reactions.

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| p-Bromo anisole | Phenyllithium | Lithiated anisole | princeton.edu |

| 1,3-dimethoxy-4,6-dibromobenzene | Phenyllithium | Lithiated dimethoxybenzene | princeton.edu |

| Vinyl halides | t-Butyllithium | Vinyllithium (retention of configuration) | scribd.comharvard.edu |

This table presents examples of lithium-halogen exchange reactions on various substrates to illustrate the general principles of the reaction.

Similar to lithium-halogen exchange, magnesium-halogen exchange is used to prepare Grignard reagents (organomagnesium compounds). wikipedia.org This can be achieved by treating an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org This method is advantageous as it tolerates a wide variety of functional groups. wikipedia.org For iodo-pyridazines, this would generate a pyridyl Grignard reagent. The use of "Turbo-Grignard" reagents, a 1:1 combination of i-PrMgCl and LiCl, can enhance the reactivity and allow for the exchange of less reactive halides. ethz.ch

Once the organolithium or organomagnesium intermediates of the pyridazine are formed, they can be "trapped" by reacting them with various electrophiles. lookchem.com This allows for the introduction of a wide range of functional groups onto the pyridazine ring. Common electrophiles include aldehydes, ketones, and disulfides. lookchem.comacs.org For instance, the reaction of a lithiated or magnesiated pyridazine with an aldehyde would yield a secondary alcohol derivative. lookchem.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridazine Systems

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. youtube.com

In this compound, the iodine atom can act as a leaving group in SNAr reactions. The pyridazine ring is considered electron-deficient, which facilitates nucleophilic attack. youtube.comstackexchange.com The attack of a nucleophile at the C-4 position would lead to the formation of a high-energy anionic intermediate, known as a Meisenheimer complex, which is stabilized by resonance. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com The subsequent departure of the iodide ion restores the aromaticity of the pyridazine ring, yielding the substituted product.

The positions ortho and para to the nitrogen atoms in pyridines and related heterocycles are generally the most electron-deficient and therefore the most susceptible to nucleophilic attack. youtube.comstackexchange.com In the case of this compound, the iodine is at a position analogous to the 4-position of pyridine (B92270), making it a favorable site for SNAr.

Radical-Chain (SRN1) Mechanisms in Halogenated Pyridazines

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism represents a distinct pathway for nucleophilic aromatic substitution. inflibnet.ac.inwikipedia.org Unlike traditional nucleophilic aromatic substitution (SNAr), the SRN1 reaction does not require strong electron-withdrawing groups to activate the aromatic system. wikipedia.org Instead, it proceeds through a radical anion intermediate. inflibnet.ac.inwikipedia.org This reaction type was first identified by Bunnett and Kim in 1970. inflibnet.ac.inwikipedia.org

The general mechanism for SRN1 reactions involves a chain process consisting of initiation, propagation, and termination steps. inflibnet.ac.inyoutube.com

Initiation: The reaction begins when the aryl halide substrate accepts an electron from an initiator (such as a chemical catalyst or an external electron source) to form a radical anion. wikipedia.orgyoutube.com

Propagation: This radical anion then fragments, losing the halide anion to form an aryl radical. wikipedia.orgyoutube.com This aryl radical subsequently reacts with a nucleophile to generate a new radical anion. wikipedia.orgyoutube.com This new radical anion then transfers its electron to another molecule of the starting aryl halide, propagating the chain reaction and forming the substituted product. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical abstracts a proton from the surrounding medium. wikipedia.org

In the context of halogenated pyridazines, the SRN1 mechanism allows for the substitution of the halogen atom under conditions that might not be favorable for other substitution pathways. acs.org The electron-deficient pyridazine ring can facilitate the initial electron transfer step, making it susceptible to this type of transformation. While specific studies on this compound undergoing SRN1 reactions are not extensively detailed in the reviewed literature, the general principles applicable to halogenated pyridazines suggest its potential to react with various nucleophiles, such as enolates, alkoxides, and sodium amide, via this radical-chain mechanism. wikipedia.orgacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For halogenated pyridazines like this compound, these reactions provide a versatile method for introducing a wide range of functional groups onto the pyridazine core. researchgate.net The iodine substituent in this compound makes it an excellent substrate for these transformations due to the high reactivity of the C-I bond in oxidative addition steps. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are among the most widely used and versatile for cross-coupling reactions due to their high efficiency, functional group tolerance, and the broad scope of possible transformations. researchgate.netmdpi.com Reactions such as Suzuki-Miyaura, Negishi, Sonogashira, and Heck couplings are fundamental methods in modern organic synthesis and are highly applicable to the functionalization of this compound. researchgate.netresearchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination. wikipedia.org

The Suzuki-Miyaura coupling is one of the most efficient methods for forming C-C bonds, reacting an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov This reaction is valued for its mild conditions, the commercial availability of a vast number of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl, heteroaryl, or vinyl boronic acid in the presence of a palladium catalyst and a base.

The general conditions for Suzuki-Miyaura coupling of a halo-pyridazine are presented in the table below, based on procedures for similar substrates. nih.govsemanticscholar.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridazines

| Component | Example | Purpose |

| Halide Substrate | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid, Heteroarylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand | Catalyst for the C-C bond formation |

| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DME, often with water | Reaction medium |

Note: This table represents generalized conditions. Specific parameters such as catalyst loading (typically 0.5-5 mol%), temperature, and reaction time would be optimized for the specific substrates.

This strategy allows for the synthesis of various 4-aryl or 4-heteroaryl-3,6-dimethoxy-pyridazines, which are valuable scaffolds in medicinal chemistry and materials science. semanticscholar.orgrsc.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which allows for the coupling of a wide variety of substrates, including those that may be less reactive in other coupling reactions. nih.gov It is particularly useful for coupling sp³, sp², and sp carbon atoms. wikipedia.org

For this compound, a Negishi coupling would enable the introduction of alkyl, aryl, and heteroaryl groups. nih.gov The reaction typically involves the in situ generation of the organozinc reagent from an organolithium or Grignard reagent, followed by the palladium-catalyzed coupling. chemrxiv.orgorgsyn.org

Table 2: Representative Conditions for Negishi Coupling

| Parameter | Details | Reference |

| Halide | This compound | wikipedia.org |

| Organometallic Reagent | Alkylzinc, Arylzinc, or Heteroarylzinc halide | nih.govorganic-chemistry.org |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand (e.g., SPhos) | orgsyn.orgresearchgate.net |

| Solvent | Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP) | nih.gov |

| Temperature | Room temperature to reflux | nih.gov |

Note: The choice of catalyst and ligand is crucial for achieving high yields and can be tailored for specific substrates, including those with sensitive functional groups. researchgate.net

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed. organic-chemistry.orglibretexts.org

This reaction would be used to synthesize 4-alkynyl-3,6-dimethoxy-pyridazines from this compound. These alkynylated products are valuable intermediates, as the alkyne moiety can be further transformed into a variety of other functional groups. researchgate.net

Table 3: General Protocol for Sonogashira Coupling

| Component | Role | Example Reagents |

| Aryl Halide | Electrophile | This compound |

| Terminal Alkyne | Nucleophile | Phenylacetylene, Trimethylsilylacetylene |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Base | Neutralizes HX by-product | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

Note: The reaction is generally carried out under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the vinylation of aryl halides, leading to the formation of substituted alkenes with high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

In the case of this compound, the Heck reaction would provide a direct route to 4-alkenyl-3,6-dimethoxy-pyridazines. The reaction involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. wikipedia.org

Table 4: Typical Heck Coupling Reaction Parameters

| Parameter | Description | Example |

| Halide Substrate | The aryl or vinyl halide | This compound |

| Alkene | The coupling partner | Acrylates, Styrene, Ethylene |

| Palladium Catalyst | The catalyst for the reaction | Pd(OAc)₂, PdCl₂ |

| Ligand | Stabilizes the catalyst and influences reactivity | PPh₃, P(o-tolyl)₃, P(OEt)₃ |

| Base | Neutralizes the generated acid | Triethylamine (Et₃N), Potassium acetate (B1210297) (KOAc) |

| Solvent | High-boiling polar aprotic solvents | DMF, NMP, Acetonitrile (B52724) |

Note: The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity. clockss.org

Nickel-Catalyzed Coupling Reactions of Iodo-Pyridazines

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based methods. organic-chemistry.org These reactions can be used to form carbon-carbon bonds between iodo-pyridazines and various coupling partners. Nickel catalysts have been shown to be effective in coupling challenging heteroaryl halides with alkyl halides. nih.gov

Recent advancements have demonstrated that nickel catalysts can promote C(sp²)-I selective cross-electrophile coupling reactions, allowing for the formation of bonds between bromo(iodo)arenes and alkyl bromides with high selectivity for the iodo group. researchgate.net This selectivity is a significant advantage when working with polyhalogenated substrates. DFT calculations have been employed to understand the mechanisms of these reactions, revealing different pathways for the oxidative addition step that explain the observed selectivity. researchgate.net

Copper-Catalyzed Transformations in Pyridazine Chemistry

Copper-catalyzed reactions offer another avenue for the functionalization of iodo-pyridazines. While palladium catalysis is more common for many cross-coupling reactions, copper catalysis can be particularly effective for certain transformations, such as C-N bond formation with alkylamines possessing a β-hydrogen. nih.gov

In some cases, the synergistic effect of copper(I) salts can enhance the efficiency of other coupling reactions, such as the Stille coupling. organic-chemistry.org

Radical Reactions Involving Iodo-Dimethoxy-Pyridazine

Radical reactions provide a distinct set of methods for introducing substituents onto the pyridazine core.

The introduction of carbon-centered radicals to electron-deficient heteroaromatics like pyridazines is a well-established strategy. clockss.org One approach involves the Fe²⁺-induced redox decomposition of ethyl pyruvate (B1213749) oxyhydroperoxide to generate ethoxycarbonyl radicals. These nucleophilic radicals can then attack the protonated pyridazine ring. clockss.org

A study demonstrated the successful ethoxycarbonylation of 3-iodo-pyridazines at positions 4 and 5 in a two-phase system of sulfuric acid and toluene. clockss.org This method provided a direct route to trifunctional pyridazine building blocks. clockss.org The resulting iodo-substituted pyridazinedicarboxylic acid esters are valuable synthons for further transformations, such as Sonogashira coupling. clockss.org

Radicalic Ethoxycarbonylation of Halogenated Pyridazines

The introduction of an ethoxycarbonyl group onto a pyridazine ring can be achieved through a radical-mediated process. While specific studies on the radicalic ethoxycarbonylation of this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to other iodinated pyridazine derivatives. This provides a strong precedent for its potential application to the target molecule.

A notable method involves the redox decomposition of the oxyhydroperoxide of ethyl pyruvate. acs.org This process generates nucleophilic ethoxycarbonyl radicals that can effectively substitute the iodine atom on the pyridazine ring. The reaction is typically carried out in a two-phase system, such as sulfuric acid and toluene, which has been shown to enhance selectivity and yield. acs.org

The general mechanism for this transformation involves the generation of the ethoxycarbonyl radical via the Fe²⁺-induced decomposition of ethyl pyruvate oxyhydroperoxide. This radical then attacks the carbon atom bearing the iodine on the protonated pyridazine ring, leading to the substitution product.

A representative example of this type of reaction is the ethoxycarbonylation of 3-iodo-6-methylpyridazine. The reaction conditions and yields for this and a related substrate are summarized in the table below. Given the similar electronic nature of the pyridazine ring, it is anticipated that this compound would undergo a similar transformation, likely at the C4 position, to yield diethyl 3,6-dimethoxy-pyridazine-4-carboxylate.

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 3-Iodo-6-methylpyridazine | Diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate | 94 | Ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄, Toluene, -5°C to 0°C |

| 3-Iodopyridazine | Diethyl 3-iodopyridazine-4,5-dicarboxylate | - | Undergoes high conversion rates under similar two-phase conditions |

Oxidative Transformations of Pyridazine Derivatives

The pyridazine nucleus and its substituents can undergo a variety of oxidative transformations, leading to the formation of more complex heterocyclic systems or the introduction of new functional groups. These reactions can be mediated by hypervalent iodine reagents or catalyzed by transition metals.

Hypervalent Iodine Reagent-Mediated Processes

Hypervalent iodine reagents are versatile, environmentally benign oxidizing agents that have found broad application in organic synthesis. acs.orgacs.org They are known to mediate a wide range of transformations, including oxidative cyclizations, functionalizations of C-H bonds, and rearrangements. mountainscholar.orgacs.org In the context of pyridazine chemistry, these reagents can be employed to facilitate the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to fused heterocyclic systems.

While specific examples of hypervalent iodine-mediated reactions on this compound are scarce in the literature, the general reactivity of these reagents with nitrogen-containing heterocycles provides a framework for predicting its behavior. For instance, Phenyliodine(III) diacetate (PIDA) and iodylbenzene (PhIO₂) have been used to promote intramolecular oxidative cyclizations of hydrazones to form fused pyridazine systems. acs.org

One such example is the PhIO₂-promoted dehydrogenative cyclization of α-indolylhydrazones to afford polysubstituted indole-fused pyridazines (azacarbolines). acs.org This reaction proceeds without the need for a transition metal catalyst and occurs under mild conditions. acs.org The proposed mechanism involves the formation of a C-N bond through the coupling of a nitrogen donor with an indole (B1671886) C2-H bond, facilitated by the hypervalent iodine reagent. acs.org

The table below summarizes representative examples of hypervalent iodine-mediated transformations leading to nitrogen-containing heterocycles.

| Substrate Type | Reagent | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| α-Indolylhydrazones | PhIO₂/TFA | Indole-fused pyridazines (Azacarbolines) | Intramolecular oxidative C(sp²)-N bond formation | acs.org |

| Homoallylamines | PIDA/TFA | Fluorinated piperidines | Intramolecular aminofluorocyclization | acs.org |

| Alkenes | PhI=NTs/Graphene Oxide | Tosylaziridines | Nitrene insertion | acs.org |

Given the presence of the nucleophilic nitrogen atoms in the pyridazine ring and the potential for C-H activation on the methoxy (B1213986) groups or the aromatic ring, it is plausible that this compound could undergo intramolecular cyclization or intermolecular functionalization in the presence of suitable hypervalent iodine reagents and a tethered nucleophile.

Metal-Catalyzed Oxidative Cyclizations

Transition metal catalysis offers a powerful tool for the construction of complex molecular architectures from simple precursors. In the realm of pyridazine chemistry, metal-catalyzed oxidative cyclizations can facilitate the formation of fused ring systems through C-H activation and subsequent bond formation.

For instance, copper-catalyzed aerobic oxidative cyclization of guanidylpyridines has been shown to produce 2-amino- acs.orgresearchgate.netacs.orgtriazolo[1,5-a]pyridines in high yields through an N-N bond formation. acs.org This methodology is tolerant of various substituents on the pyridine ring and has been extended to other diazines like pyridazines. acs.org

Palladium-catalyzed C-H arylation has been successfully applied to pyridazine-based fused 1,2,4-triazoles, demonstrating the feasibility of functionalizing the pyridazine core under oxidative conditions. nih.gov This strategy overcomes challenges associated with the Lewis basicity of the nitrogen atoms, which can often hinder catalytic activity. nih.gov

The following table presents examples of metal-catalyzed oxidative cyclizations of nitrogen heterocycles, which serve as models for the potential reactivity of this compound.

| Substrate Type | Catalyst/Oxidant | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Guanidylpyridines | Cu(OAc)₂/O₂ | 2-Amino- acs.orgresearchgate.netacs.orgtriazolo[1,5-a]pyridines | Intramolecular N-N coupling | acs.org |

| Diphenyl azolopyridazines | Pd(OAc)₂/AgOAc | 8-Aryl-diphenyl azolopyridazines | Intermolecular C-H arylation | nih.gov |

| Haloalkynes and Aminopyridines | Cu(I)/O₂ | 2-Halo-substituted imidazo[1,2-a]pyridines | Intermolecular oxidative diamination | researchgate.net |

These examples highlight the potential for developing novel synthetic routes from this compound through metal-catalyzed oxidative cyclization, potentially leading to new classes of fused pyridazine scaffolds with interesting chemical and biological properties.

Derivatization Strategies and Functionalization of 4 Iodo 3,6 Dimethoxy Pyridazine

Introduction of Diverse Functional Groups onto the Pyridazine (B1198779) Scaffold

The 4-iodo substituent on the pyridazine ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds. For instance, the iodine atom can be readily substituted with various aryl groups through reactions like the Suzuki-Miyaura or Negishi cross-coupling. uni-muenchen.de

Furthermore, the pyridazine scaffold can be functionalized by introducing thioether groups. These groups not only add new functionality but can also act as directing groups for subsequent selective reactions. For example, reacting di-halogenated pyridazines with lithium thiolates can yield thioether-substituted pyridazines, which are precursors for further diversification. researchgate.net The introduction of different functionalities, including bromine, iodine, and cyano groups, has been shown to significantly increase the potential for regioselective reactions on the pyridazine ring. researchgate.net

Table 1: Examples of Functional Group Introduction on Pyridazine Scaffolds Note: The following table represents general strategies for pyridazine functionalization that are applicable to iodo-dimethoxy-pyridazine derivatives.

| Starting Material Type | Reagents/Catalyst | Functional Group Introduced | Product Type | Ref. |

| Thioether-chloro-pyridazine | Arylzinc Halide / Ni-catalyst | Aryl group | 6-Aryl-thioether-pyridazine | uni-muenchen.de |

| Thioether-chloro-pyridazine | Methoxycarbonyl-SAMe / AIBN | Ester group | Ester-substituted pyridazine | uni-muenchen.de |

| Magnesiated Thioether-pyridazine | N-Tosylimines | Aminated side-chain | Aminated pyridazine derivative | researchgate.net |

| Magnesiated Thioether-pyridazine | Ethyl cyanoformate | Ester group | Pyridazine-5-carboxylate | researchgate.net |

Selective Functionalization of Iodo-Dimethoxy-Pyridazine

Achieving regioselectivity is paramount when multiple reactive sites are present. In the case of pyridazine derivatives, selective functionalization can be controlled by the choice of reagents and the directing influence of existing substituents. A powerful technique for achieving regioselective C-H functionalization is metalation using hindered bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). uni-muenchen.de

The regiochemical outcome of such metalations can be finely tuned. For example, in pyridazines substituted with a thioether group, metalation occurs selectively at the position adjacent to the nitrogen and remote from the thioether. However, if the thioether is oxidized to a sulfoxide, the directing effect changes due to the sulfoxide's stronger complexing ability. This oxidation switches the site of metalation, allowing for the selective introduction of a functional group, such as iodine, at a different position on the ring. uni-muenchen.de This strategy provides a method for selectively functionalizing otherwise less reactive positions on the iodo-dimethoxy-pyridazine framework.

| Substrate Type | Reagent | Outcome | Significance | Ref. |

| Pyridazine with Thioether | TMPMgCl·LiCl, then I₂ | Iodination at position 5 | Directing effect of thioether | uni-muenchen.deresearchgate.net |

| Pyridazine with Sulfoxide | TMPMgCl·LiCl, then I₂ | Iodination at position 4 | Switch of regioselectivity due to sulfoxide's complexation power | uni-muenchen.de |

Sequential Multi-functionalization Approaches for Pyridazines

Building upon selective functionalization techniques, sequential approaches enable the programmed construction of highly substituted pyridazines. By carefully choosing catalysts and reaction conditions, different positions on the pyridazine ring can be addressed in a stepwise manner. This strategy is essential for creating molecular diversity from a common starting scaffold. researchgate.net

A notable example involves a sequence of catalyst-tuned Negishi cross-coupling reactions. uni-muenchen.de Starting with a 3,4-bis(methylthio)-6-chloropyridazine, a selective Ni-catalyzed cross-coupling can be performed at the 6-position with an arylzinc halide. Subsequently, a Pd-catalyzed cross-coupling allows for selective arylation at the 4-position. A final arylation at the 3-position can be achieved by switching the palladium catalyst system, ultimately yielding a 3,4,6-tris-arylated pyridazine. uni-muenchen.de This demonstrates how orthogonal reactivity can be exploited to build complex architectures on the pyridazine core.

Sequential Arylation of a Pyridazine Building Block:

Step 1: Selective Ni-catalyzed Negishi cross-coupling at the most reactive position (e.g., C-6). uni-muenchen.de

Step 2: Selective Pd-catalyzed Negishi cross-coupling at a second position (e.g., C-4). uni-muenchen.de

Step 3: A second, different Pd-catalyzed system promotes arylation at a third, less reactive position (e.g., C-3). uni-muenchen.de

This stepwise approach allows for the controlled introduction of three different aryl groups onto the pyridazine scaffold, showcasing a high degree of chemical precision. uni-muenchen.de

Derivatization Strategies for Analytical Probes

The derivatization of pyridazine precursors is a key strategy for developing analytical probes, particularly for applications in chemical biology. One advanced application is in the field of bioorthogonal chemistry, where chemical reactions are designed to occur in living systems without interfering with native biological processes. nih.gov

A prominent example involves the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine-containing probe and an alkene. Tetrazines, which can be attached to reporter molecules like fluorescent dyes, react rapidly and selectively with strained or electron-rich alkenes. This reaction forms an unstable dihydropyridazine (B8628806) intermediate that quickly oxidizes to a stable pyridazine. nih.gov In this context, the pyridazine ring is formed as a result of the analytical probing event. This strategy has been used for the selective late-stage functionalization of tryptophan-containing peptides, where an alkene handle is first installed enzymatically, followed by labeling with a tetrazine probe to create a stable pyridazine linkage for imaging or affinity mapping. nih.gov

Mechanistic Investigations and Theoretical Studies on 4 Iodo 3,6 Dimethoxy Pyridazine

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for probing the structures, reactivity, and electronic properties of pyridazine (B1198779) derivatives. gsconlinepress.comresearchgate.net These theoretical calculations provide a molecular-level understanding that complements experimental findings, offering predictive power and detailed mechanistic insights. gsconlinepress.com DFT methods are used to calculate various quantum chemical parameters that correlate with a molecule's behavior, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and global hardness/softness. gsconlinepress.comresearchgate.netiiste.org

Prediction of Reactivity and Regioselectivity in Halogenated Pyridazines

The presence and position of substituents on the pyridazine ring dramatically influence its reactivity and the regioselectivity of its reactions. The electron-deficient nature of the pyridazine ring generally facilitates reactions like nucleophilic substitution and palladium-catalyzed cross-coupling at halogenated positions. mdpi.com DFT calculations are instrumental in predicting the most likely sites for electrophilic or nucleophilic attack.

For halogenated pyridazines, computational models can predict regioselectivity by analyzing factors like frontier molecular orbital coefficients and atomic charges. chemrxiv.org For instance, in electrophilic halogenation reactions, the selectivity is often governed by the stability of the intermediate σ-complex. chemrxiv.org DFT calculations can determine the relative energies of different possible transition states, thereby predicting the favored regioisomer. rsc.org Studies on related N-heterocycles have shown that analysis of frontier orbital coefficients (f-), natural charges, and HOMO coefficients can be used to rationalize observed selectivities. chemrxiv.org In cases where these electronic parameters are very similar for different positions, a deeper analysis of the transition state energies for competing reaction pathways is necessary to explain the high regioselectivity. chemrxiv.orgrsc.org

The table below presents theoretical data calculated for representative pyridazine derivatives, illustrating how electronic properties derived from DFT can be used to infer reactivity.

| Property | Pyridazine | 3-Halopyridazine (Model) | 3,6-Dimethoxypyridazine (Model) |

| HOMO Energy (eV) | -7.21 | -7.54 | -6.89 |

| LUMO Energy (eV) | -0.89 | -1.23 | -0.75 |

| Energy Gap (ΔE) (eV) | 6.32 | 6.31 | 6.14 |

| Dipole Moment (Debye) | 4.15 | 3.80 | 4.50 |

| Note: These are illustrative values based on typical DFT calculations for related structures and are intended to show relative trends. |

Elucidation of Reaction Pathways for Pyridazine Transformations

DFT is a powerful method for mapping the entire energy landscape of a chemical reaction, including reactants, products, transition states, and intermediates. rsc.org This allows for the detailed elucidation of reaction mechanisms. For pyridazines, this has been applied to understand transformations like inverse-electron-demand Diels-Alder (IEDDA) reactions, which are common for electron-deficient heterocycles. rsc.org

Computational studies can model the step-by-step process of such reactions. For example, in the reaction of tetrazines to form pyridazines, DFT calculations can compare the activation energies for the formation of different possible regioisomers. rsc.org By calculating the energy profiles for competing pathways, researchers can support or refute proposed mechanisms and explain observed product distributions. rsc.org These calculations often involve locating the transition state structures and performing frequency calculations to confirm they represent true energy maxima along the reaction coordinate. mdpi.com The insights gained from these theoretical models are crucial for optimizing reaction conditions and developing new synthetic strategies. rsc.orgorganic-chemistry.org

Experimental Mechanistic Studies of Iodo-Pyridazine Reactivity

While computational studies provide a theoretical framework, experimental investigations are essential to validate these models and uncover real-world reaction behavior. For iodo-pyridazines, experimental studies focus on identifying key intermediates and measuring reaction kinetics to build a comprehensive picture of the reaction mechanism.

Investigation of Reaction Intermediates

The reactivity of pyridazines can involve various transient species. In nucleophilic substitution reactions, which are common for halopyridazines, the mechanism can proceed through different pathways, such as a standard SNAr (addition-elimination), a cine-substitution, or an elimination-addition (hetaryne) mechanism. wur.nl Identifying the operative pathway often relies on clever experimental design, such as isotopic labeling. For example, the reaction of a labeled 4-halogenopyridazine with a nucleophile can distinguish between these mechanisms based on the position of the label in the final product. wur.nl

In other transformations, radical intermediates may be involved. The presence of radical species can be tested by conducting the reaction in the presence of radical inhibitors like TEMPO or BHT; a significant decrease in reaction rate or yield would suggest a radical mechanism. researchgate.net Spectroscopic methods can also sometimes be used to directly observe highly stabilized intermediates or adducts formed during a reaction. wur.nlnih.gov For instance, studies on the reaction of pyridazine with strong nucleophiles like potassium amide have provided NMR spectroscopic evidence for the formation of anionic σ-adducts (Meisenheimer-type complexes). wur.nl

Kinetic and Spectroscopic Analysis

Kinetic studies, which measure how the rate of a reaction changes with reactant concentrations, temperature, and other variables, are fundamental to understanding reaction mechanisms. For quaternization reactions of pyridine (B92270) derivatives with alkyl iodides, kinetic measurements have been used to quantify the effects of steric hindrance and neighboring groups on reactivity. rsc.org Such studies can reveal whether charge development in the transition state is significant and can help to elucidate the rate-determining step of a multi-step reaction. rsc.org

Spectroscopic techniques are vital for tracking the progress of a reaction and characterizing the structures of reactants, intermediates, and products.

NMR Spectroscopy (¹H, ¹³C): NMR is used to determine the structure of the final products and can provide evidence for the formation of intermediates. rsc.orgresearchgate.net Changes in chemical shifts during a reaction can indicate the formation of adducts or other transient species. wur.nl

UV-Vis Spectroscopy: This technique can be used to follow reactions involving colored species or to detect the formation of charge-transfer complexes, which are sometimes invoked to explain colored products in reactions of pyridines with alkyl halides. rsc.org Kinetic studies often employ UV-Vis spectroscopy to monitor the change in concentration of a chromophoric species over time. nih.gov

Mass Spectrometry: This is crucial for confirming the molecular weight of products and can help identify impurities or byproducts, which can provide clues about side reactions. wur.nlresearchgate.net

Structure-Reactivity Relationships within Iodo-Dimethoxy-Pyridazine Systems

The specific substitution pattern of 4-Iodo-3,6-dimethoxy-pyridazine dictates its unique chemical reactivity. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing, yet polarizable and bulky, iodine atom at different positions on the electron-deficient pyridazine ring creates a complex electronic and steric environment.

Electronic Effects: The two methoxy groups are strong electron-donating groups (EDGs) through resonance (+M effect). This increases the electron density of the pyridazine ring, making it less electron-deficient than the parent pyridazine. This increased electron density can affect the rates and pathways of reactions, for example, by making the ring more susceptible to electrophilic attack than a simple halopyridazine, while potentially deactivating it for certain nucleophilic substitutions compared to a pyridazine with only electron-withdrawing groups.

The Iodine Substituent: The iodine at the C4 position is an electron-withdrawing group via induction (-I effect) but is also highly polarizable and an excellent leaving group in nucleophilic substitution reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making 4-iodo-pyridazines particularly useful substrates for reactions like Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions. mdpi.com

The table below summarizes the key reactive sites and expected transformations for the title compound.

| Reactive Site | Substituent | Type of Reactivity Expected |

| C4-Iodine | Iodo | Excellent leaving group for nucleophilic aromatic substitution; reactive site for Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). |

| Pyridazine Nitrogens | Nitrogen Lone Pairs | Basic sites, can be protonated or alkylated (quaternization). rsc.org |

| Aromatic Ring | Methoxy-activated | Potential for electrophilic substitution, though less common for pyridazines; electron-rich nature influences cycloaddition reactivity. |

Synthetic Utility and Applications of 4 Iodo 3,6 Dimethoxy Pyridazine in Organic Synthesis

Building Block in Heterocycle Synthesis

The strategic placement of an iodine atom at the C4 position, flanked by two methoxy (B1213986) groups at C3 and C6, makes 4-Iodo-3,6-dimethoxy-pyridazine a highly valuable precursor in heterocyclic synthesis. The carbon-iodine bond is the most reactive among halogens in many catalytic cross-coupling reactions, allowing for selective functionalization.

Access to Polyfunctional Pyridazines

The electron-deficient nature of the pyridazine (B1198779) ring, combined with the reactivity of the iodo substituent, facilitates the introduction of a wide array of functional groups, leading to the generation of polyfunctional pyridazines that are otherwise difficult to access. google.com

This compound is an ideal starting material for producing trisubstituted pyridazines through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly powerful method for this transformation. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base to activate the boronic acid. google.comoakwoodchemical.com This methodology is noted for its mild reaction conditions and tolerance of a wide variety of functional groups. google.comoakwoodchemical.com

The iodine at the C4 position allows for the regioselective introduction of aryl, heteroaryl, or alkyl groups, yielding 4-substituted-3,6-dimethoxypyridazines. These trisubstituted products can then serve as substrates for further functionalization if other reactive sites are present or introduced, paving the way for tetrasubstituted pyridazines. Microwave-enhanced protocols have been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

| Entry | Halogenated Pyridazine | Coupling Partner | Catalyst/Base | Product | Yield (%) | Ref |

| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 85 | google.com |

| 2 | 3-Amino-6-chloropyridazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / PCy₃ / K₃PO₄ | 3-Amino-6-(4-methoxyphenyl)pyridazine | 95 (Microwave) | |

| 3 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr / K₃PO₄ | 2-Chloro-4-phenylpyridine | 82 | mdpi.com |

This table presents representative Suzuki-Miyaura reactions on related halogenated heterocycles to illustrate the general methodology applicable to this compound.

Precursor for Fused Polycyclic Systems (e.g., Imidazo[1,2-b]pyridazines)

Halogenated pyridazines are critical for the synthesis of fused bicyclic systems, which are prevalent in many biologically active molecules. nih.gov The imidazo[1,2-b]pyridazine (B131497) scaffold, for instance, is found in compounds developed as kinase inhibitors and imaging agents for neurological disorders. nih.govresearchgate.net

The synthesis of imidazo[1,2-b]pyridazines is often achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone. nih.gov The presence of the halogen atom on the pyridazine ring is crucial for the efficient formation of the bicyclic product. nih.gov While this compound itself does not possess the required 3-amino group for this specific transformation, its iodo-substituent can be leveraged to install other functionalities that can then participate in cyclization reactions to form various fused polycyclic systems, such as pyrido[3,4-c]pyridazines. mdpi.com Synthetic strategies often involve an initial cross-coupling reaction followed by an intramolecular cyclization step.

Scaffold for Complex Molecule Construction

The ability to be selectively functionalized at the C4 position makes this compound an excellent foundational scaffold. Organic chemists can build upon this core structure, adding molecular complexity in a stepwise and controlled manner. The methoxy groups at the C3 and C6 positions also influence the electronic properties of the ring and can be subjected to further chemical modification, such as demethylation to the corresponding pyridazinones, which opens up additional avenues for derivatization.

Development of New Synthetic Methodologies Utilizing Halogenated Pyridazines

Research into the reactivity of halogenated pyridazines like the 4-iodo-3,6-dimethoxy derivative has spurred the development and refinement of synthetic methods. The electron-deficient character of the pyridazine ring facilitates the oxidative addition of palladium catalysts to the carbon-halogen bond, a key step in many cross-coupling cycles. google.com This often allows reactions to proceed without the need for highly specialized or expensive ligands. google.com

The differential reactivity of halogens (I > Br > Cl) in palladium-catalyzed reactions allows for sequential, site-selective functionalization of polyhalogenated pyridazines. mdpi.com Although this compound contains only one halogen, the principles of its high reactivity can be applied in designing complex synthetic routes for other polyhalogenated systems. Methodologies such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions on the pyridazine core have become standard tools for constructing diverse chemical libraries.

Role in Medicinal Chemistry Scaffolds and Chemical Biology Probes

The pyridazine core is a well-established pharmacophore, and derivatives have shown a vast range of biological activities, including anticancer, antihypertensive, and antimicrobial properties. nih.gov The synthetic accessibility of diverse derivatives from precursors like this compound makes it a valuable starting point for drug discovery programs.

A compelling example is the development of ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The related imidazo[1,2-b]pyridazine scaffold has been identified as a promising structure for developing positron emission tomography (PET) imaging agents to detect these plaques in the brain. nih.gov For instance, 2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), an isosteric analogue, has been clinically evaluated. nih.gov The synthesis of such complex molecules relies on the availability of functionalized heterocyclic building blocks, highlighting the critical role of precursors like halogenated pyridazines in creating novel probes for chemical biology and diagnostic tools for medicine.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-3,6-dimethoxy-pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of iodinated pyridazines often involves nucleophilic substitution or metal-catalyzed coupling. For structurally similar compounds (e.g., 3,6-dichloropyridazine), microwave-assisted synthesis has been effective in reducing reaction times and improving regioselectivity . Functionalization of pyridazine derivatives typically requires careful control of stoichiometry and temperature. For example, mono-iodination can be achieved using NaI in polar aprotic solvents (e.g., DMF) under inert atmospheres . Yield optimization may involve factorial design experiments to test variables like solvent polarity, catalyst loading, and reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : The methoxy groups (-OCH₃) appear as singlets near δ 3.8–4.0 ppm in H NMR, while the pyridazine ring protons show splitting patterns dependent on substitution. C NMR confirms iodine substitution via deshielding effects on adjacent carbons.

- IR : Stretching vibrations for C-I bonds appear at ~500–650 cm⁻¹, and methoxy C-O stretches near 1200 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and iodine isotope patterns (e.g., 1:1 ratio for monoisotopic iodine).

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What safety protocols are critical when handling iodinated pyridazine derivatives in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as iodinated compounds may release volatile byproducts.

- Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment (e.g., reduction with Na₂S₂O₃) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model iodine’s electronic effects on the pyridazine ring .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For dihydropyridazine analogs, docking studies have revealed binding affinities to CRF-1 receptors, suggesting potential neuropharmacological applications .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for iodinated pyridazines?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., purity of starting materials, moisture sensitivity).

- Meta-Analysis : Compare data across peer-reviewed studies. For example, discrepancies in microwave-assisted synthesis yields may arise from uneven heating in different apparatus .

- Collaborative Validation : Share samples with independent labs for NMR/MS cross-validation .

Q. How can factorial design optimize the functionalization of this compound for targeted applications (e.g., drug discovery)?

- Methodological Answer :

- Variable Selection : Test factors like solvent (DMF vs. THF), temperature (25°C vs. 80°C), and catalyst (Pd(PPh₃)₄ vs. CuI).

- Response Surface Methodology (RSM) : Use software like Minitab to model interactions between variables and identify optimal conditions for Suzuki-Miyaura coupling or amination .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Process Control : Implement inline monitoring (e.g., ReactIR) to track intermediate formation.

- Separation Technologies : Use centrifugal partition chromatography (CPC) to isolate regioisomers, as demonstrated in similar pyridazine systems .

- Kinetic Studies : Conduct time-resolved experiments to identify rate-limiting steps and adjust reagent addition protocols .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported biological activities of pyridazine derivatives?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., NIH’s Tox21) to test cytotoxicity or enzyme inhibition.

- Structure-Activity Relationship (SAR) : Compare substituent effects; for example, methoxy vs. ethoxy groups may alter lipophilicity and membrane permeability .

- Ethical Replication : Publish negative results to clarify conflicting claims, adhering to FINER criteria for rigorous research design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.